molecular formula C8H5NO B1676564 3-Cyanobenzaldehyde CAS No. 24964-64-5

3-Cyanobenzaldehyde

Cat. No. B1676564
CAS RN: 24964-64-5
M. Wt: 131.13 g/mol
InChI Key: HGZJJKZPPMFIBU-UHFFFAOYSA-N
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Description

m-Formylbenzonitrile is a bioactive chemical.

Scientific Research Applications

Catalysis and Synthetic Applications

Continuous hydrogenation reactions using a tube reactor packed with Pd/C catalyst have demonstrated the efficient conversion of 4-cyanobenzaldehyde to benzyl alcohol derivatives and the corresponding amine and toluene derivatives under varying temperatures. This system showcases the application of 3-Cyanobenzaldehyde derivatives in producing reactive intermediates for further chemical synthesis (Nungruethai Yoswathananont et al., 2005).

The condensation of various substituted benzaldehydes, including 2-nitrobenzaldehyde, 3-nitrobenzaldehyde, and 2,4-dichlorobenzaldehyde with ethyl cyanoacetate, utilizing alkaline carbons as catalysts, has been investigated for the preparation of dihydropyridine derivatives. These derivatives have applications as pharmaceuticals, particularly as calcium channel blockers. This "green" and "clean" method emphasizes the potential of 3-Cyanobenzaldehyde in eco-friendly synthetic processes (Elizabeth Perozo-Rondón et al., 2006).

Material Science

In material science, 3-Cyanobenzaldehyde derivatives have been explored for their potential in creating novel materials. For instance, the synthesis of 3-carboxycoumarins, significant in various biological activities and as intermediates in plant growth hormones, has been achieved under environmentally friendly conditions using a water extract of banana peels. This innovative approach highlights the versatility of 3-Cyanobenzaldehyde in material synthesis under mild conditions (S. Bagul et al., 2017).

Chemical Sensing and Fluorescence

A novel probe based on a Schiff base compound derived from 3-Cyanobenzaldehyde has been developed to act as a highly selective fluorescent pH sensor. This sensor exhibits a significant increase in fluorescence intensity within a specific pH range, indicating the potential use of 3-Cyanobenzaldehyde derivatives in biological and chemical sensing applications (Uday Saha et al., 2011).

properties

IUPAC Name

3-formylbenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5NO/c9-5-7-2-1-3-8(4-7)6-10/h1-4,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HGZJJKZPPMFIBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C#N)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30179677
Record name m-Formylbenzonitrile
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Cyanobenzaldehyde

CAS RN

24964-64-5
Record name 3-Cyanobenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24964-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name m-Formylbenzonitrile
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Record name m-Formylbenzonitrile
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Record name m-formylbenzonitrile
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Synthesis routes and methods I

Procedure details

13.2 g of m-cyanobenzylamine, 23.8 g of sodium persulfate and 200 ml of water were mixed and allowed to react at 70° C. for 2 hours while stirring. After cooling the reaction mixture to room temperature, sodium bicarbonate was added to render the solution weakly alkaline. The solution was subjected to separation, column chromatography, and crystallization operations in the same manner as in Example 19 to obtain 6.7 g (yield: 51%) of m-cyanobenzaldehyde. The purity was 98%.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
23.8 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

7.9 g of m-cyanobenzylamine, 8.4 g of hexamethylenetetramine, 40 ml of water and 40 ml of acetic acid were mixed and reacted at 104° C. for 2 hours while stirring. The reaction solution was cooled to room temperature and thereto 12 g of concentrated sulfuric acid was added. The solvent was concentrated to dry in an evaporator with a water bath at 70° C. The concentration residue was separated by toluene/water and washed with water. The toluene layer obtained was concentrated until crystals were precipitated. The concentrated toluene solvent was placed in water and after removing toluene by azeotropic distillation, the residue was cooled to room temperature. The crystals precipitated were collected by filtration, washed with water and dried to obtain 5.9 g (yield: 74%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
7.9 g
Type
reactant
Reaction Step One
Quantity
8.4 g
Type
reactant
Reaction Step One
Name
Quantity
40 mL
Type
reactant
Reaction Step One
Quantity
40 mL
Type
solvent
Reaction Step One
Quantity
12 g
Type
reactant
Reaction Step Two

Synthesis routes and methods III

Procedure details

13.2 g of m-cyanobenzylamine, 51 g of a 35% aqueous formalin solution, 24 g of a 28% aqueous ammonia solution and 50 ml of acetic acid were mixed and reacted at 100° C. for 3 hours while stirring. The reaction solution was concentrated to dry in an evaporator and thereto 100 ml of water was added to precipitate crystals. The crystals precipitated were collected by filtration, washed with water and dried to obtain 7 g (yield: 54%) of m-cyanobenzaldehyde. The purity was 99% or more.
Quantity
13.2 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One

Synthesis routes and methods IV

Procedure details

A compound having the above formula was prepared in the following manner. A solution of m-cyanobenzaldehyde was prepared by dissolving 2.0 gms. (15.2 mmoles) of the benzaldehyde along with 2.98 gms. (45.8 mmoles) of NaN3 and 2.9 gms. (21.1 mmoles) of Et3N.HCl, all of which were dissolved in 50 ml. of 1-methyl-2-pyrrolidinone. The reaction mixture was refluxed under argon. After 1 hour and 45 minutes the reaction mixture was cooled to room temperature and poured into 200 ml. of water and acidified with 10% hydrochloric acid. The reaction mixture was extracted with successive ethyl acetate washes. The ethyl acetate extracts were combined and washed with brine and dried over magnesium sulfate. The ethyl acetate extract was chromatographed through silica gel, yielding 0.3 gms. of the product having the above formula as a white solid.
Quantity
15.2 mmol
Type
reactant
Reaction Step One
Name
Quantity
45.8 mmol
Type
reactant
Reaction Step Two
Quantity
21.1 mmol
Type
reactant
Reaction Step Three
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0 (± 1) mol
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reactant
Reaction Step Four
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Quantity
0 (± 1) mol
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0 (± 1) mol
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Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Cyanobenzaldehyde
Reactant of Route 2
3-Cyanobenzaldehyde
Reactant of Route 3
3-Cyanobenzaldehyde
Reactant of Route 4
Reactant of Route 4
3-Cyanobenzaldehyde
Reactant of Route 5
Reactant of Route 5
3-Cyanobenzaldehyde
Reactant of Route 6
Reactant of Route 6
3-Cyanobenzaldehyde

Citations

For This Compound
265
Citations
T Schaefer, KJ Cox, R Sebastian - Canadian journal of …, 1991 - cdnsciencepub.com
The 1 H nuclear magnetic resonance spectra of 2-cyanobenzaldehyde (2CNB) and 3-cyanobenzaldehyde (3CNB) in CS 2 /C 6 D 12 and acetone-d 6 solutions at 300 K yield precise …
Number of citations: 3 cdnsciencepub.com
J Dash, S Ray, K Nallappan, V Kaware… - The Journal of …, 2015 - ACS Publications
… As shown in Table 3, the compliance constants for C–H···O and C–H···N bonds of 2- and 3-cyanobenzaldehyde are almost equal whereas the compliance constants values for 4-…
Number of citations: 30 pubs.acs.org
PA Hopes, AJ Parker, I Patel - Organic process research & …, 2006 - ACS Publications
… reaction of 1 molecule of 3-cyanobenzaldehyde (11) and 2 molecules of the ester (12), and the tricyclic impurity (13), formed from 1 molecule of 3-cyanobenzaldehyde (11) reacting with …
Number of citations: 26 pubs.acs.org
S Ray, J Dash, K Nallappan, V Kaware… - … Waves (IRMMW-THz …, 2013 - ieeexplore.ieee.org
… 3: Terahertz spectra of 3-Cyanobenzaldehyde: DFT simulations show that the resonances are due to out-of-plane/in-plane bending of molecules. The change in the CN bond position …
Number of citations: 1 ieeexplore.ieee.org
A Khokar, E Menghani - researchgate.net
… GC-MS analysis gave a spectrum of compounds with 15 major peaks corresponding to 3Cyanobenzaldehyde, 1,4-BENZENEDICARBONITRILE, 2-Methoxy-4-vinylphenol, Ethyl 2-…
Number of citations: 0 www.researchgate.net
H Zhao, YH Li, XS Wang, ZR Qu… - … A European Journal, 2004 - Wiley Online Library
… The same reactions, using 3-pyridinecarboxaldehyde, 4-cyanobenzaldehyde, or 3- cyanobenzaldehyde instead of 4-pyridinecarboxaldehyde produce the related compounds trans-2,3-…
RJ Balahura, P Cock, WL Purcell - Journal of the American …, 1974 - ACS Publications
… 3-cyanobenzaldehyde complex.8 An nmr … For the 3-cyanobenzaldehyde complex a … The 3-cyanobenzaldehyde complex also gave straight line plots according to eq 9. …
Number of citations: 39 pubs.acs.org
M Shi - Acta Crystallographica Section E: Structure Reports …, 2010 - scripts.iucr.org
… As a research on thiosemicarbazones, the synthesis and crystal structure of a new Schiff base compound derived from thiosemicarbazide and 3-cyanobenzaldehyde has been …
Number of citations: 6 scripts.iucr.org
M Beigi, E Gauchenova, L Walter… - … A European Journal, 2016 - Wiley Online Library
… with benzaldehyde, 3,5-dimethoxybenzaldehyde or 3-cyanobenzaldehyde (Table 3, entries 35’, … (R)-PAC derivatives of 3-cyanobenzaldehyde displayed a tendency to racemise during …
A Indra, N Maity, P Maity, S Bhaduri, GK Lahiri - Journal of catalysis, 2011 - Elsevier
… Thus, 3, 4-nitrobenzaldehyde, nitrostyrene, and 3-cyanobenzaldehyde are hydrogenated with full selectivity to the corresponding nitrobenzylalcohols, 1-ethyl-3-nitrobenzene, and 3-…
Number of citations: 16 www.sciencedirect.com

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